4-tert-Butylbenzophenone

Description

BenchChem offers high-quality 4-tert-Butylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

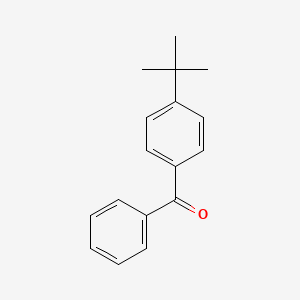

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYJCXSOGSYMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177210 | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22679-54-5 | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22679-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022679545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-tert-Butylbenzophenone (CAS: 22679-54-5): Properties, Synthesis, and Applications for the Research Professional

Abstract: This technical guide provides a comprehensive overview of 4-tert-Butylbenzophenone (CAS No. 22679-54-5), a substituted aromatic ketone of significant interest in synthetic organic chemistry. This document details its physicochemical properties, provides in-depth analysis of its spectroscopic characteristics, outlines a standard synthetic protocol, discusses its chemical reactivity, and explores its applications. The content is specifically curated for researchers, chemists, and professionals in drug development who may utilize this compound as a building block or chemical intermediate.

Chemical Identity and Physicochemical Properties

4-tert-Butylbenzophenone is a diaryl ketone characterized by a benzoyl group attached to a benzene ring bearing a tert-butyl substituent at the para-position. This substitution pattern imparts specific solubility and reactivity characteristics to the molecule. Its core properties are summarized below.

Table 1: Physicochemical Properties of 4-tert-Butylbenzophenone

| Property | Value | Source(s) |

| CAS Number | 22679-54-5 | |

| Molecular Formula | C₁₇H₁₈O | |

| Molecular Weight | 238.32 g/mol | |

| IUPAC Name | (4-tert-butylphenyl)(phenyl)methanone | |

| Synonyms | 4-(t-Butyl)benzophenone, p-tert-Butylbenzophenone | |

| Appearance | White solid | |

| Melting Point | 38 - 41 °C (100.4 - 105.8 °F) | |

| Boiling Point | 168 - 170 °C at 2 mmHg | |

| Density | 1.017 g/cm³ | |

| Flash Point | 150 °C (302 °F) | |

| Solubility | While specific data is limited, its structure—a large nonpolar aromatic body with a polar ketone group—suggests it is poorly soluble in water but should be soluble in common organic solvents like ethanol, acetone, ethers, and toluene, following the "like dissolves like" principle. | |

| Octanol/Water Partition Coefficient (logP) | 4.9 (Computed) | |

| InChIKey | DFYJCXSOGSYMAJ-UHFFFAOYSA-N |

Spectroscopic Characterization for Structural Verification

Accurate identification of 4-tert-Butylbenzophenone is critical. The following spectroscopic data are characteristic of the compound's structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key structural information through analysis of the molecular ion and its fragmentation patterns.

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 238, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: The fragmentation of aromatic ketones is often driven by cleavage of the bonds adjacent to the carbonyl group.

-

Loss of tert-Butyl Radical ([M-57]⁺): A very common fragmentation pathway involves the α-cleavage and loss of the stable tert-butyl radical (•C(CH₃)₃), resulting in a benzoyl-substituted cation at m/z = 181 .

-

Benzoyl Cation ([C₆H₅CO]⁺): Cleavage of the bond between the carbonyl carbon and the tert-butylated phenyl ring yields the benzoyl cation at m/z = 105 , which is often a significant peak in the spectrum of benzophenones.

-

Phenyl Cation ([C₆H₅]⁺): Further fragmentation of the benzoyl cation through loss of carbon monoxide (CO) can produce the phenyl cation at m/z = 77 .

-

tert-Butyl Phenyl Cation ([ (CH₃)₃CC₆H₄]⁺): Cleavage can also result in a fragment at m/z = 133 .

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within the molecule.

-

C=O (Ketone) Stretch: A strong, sharp absorption band is observed in the range of 1650-1670 cm⁻¹ , which is characteristic of a diaryl ketone. The conjugation with both aromatic rings lowers the frequency compared to a simple aliphatic ketone.

-

C-H (Aromatic) Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹ ) are indicative of the C-H bonds on the aromatic rings.

-

C-H (Aliphatic) Stretch: Strong absorptions below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) correspond to the C-H bonds of the tert-butyl group.

-

C=C (Aromatic) Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.

-

¹H NMR Spectrum:

-

δ ~1.3 ppm (singlet, 9H): A large singlet integrating to nine protons is characteristic of the chemically equivalent methyl protons of the tert-butyl group.

-

δ ~7.4-7.8 ppm (multiplet, 9H): The aromatic protons will appear in this downfield region. The spectrum will be complex due to the coupling between protons on both rings. The two protons ortho to the carbonyl on the unsubstituted ring and the two protons ortho to the carbonyl on the substituted ring are typically the most deshielded.

-

-

¹³C NMR Spectrum:

-

δ ~196 ppm: The carbonyl carbon (C=O) signal, which is characteristically downfield.

-

δ ~155-157 ppm: The quaternary aromatic carbon attached to the tert-butyl group.

-

δ ~128-138 ppm: A series of signals corresponding to the other aromatic carbons.

-

δ ~35 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~31 ppm: The methyl carbons of the tert-butyl group.

-

Synthesis and Reactivity

Synthesis via Friedel-Crafts Acylation

The most direct and common method for preparing 4-tert-Butylbenzophenone is the Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride. This reaction is a classic example of electrophilic aromatic substitution.

Causality of Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a powerful Lewis acid required to generate the highly electrophilic acylium ion from benzoyl chloride. Anhydrous conditions are critical as water would hydrolyze the catalyst and the acyl chloride.

-

Solvent: A non-reactive, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants without participating in the reaction.

-

Temperature Control: The reaction is initially cooled to control the exothermic generation of the acylium ion and prevent side reactions. It is then allowed to warm to drive the substitution reaction to completion.

-

Aqueous Workup: The reaction is quenched with cold water or dilute acid to hydrolyze the aluminum chloride complex with the product ketone, liberating the final product and dissolving the inorganic salts.

Experimental Protocol: Synthesis of 4-tert-Butylbenzophenone

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Maintain an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Reactant Addition: In the dropping funnel, combine tert-butylbenzene (1.2 eq.) and benzoyl chloride (1.0 eq.). Add this mixture dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the benzoyl chloride.

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a fume hood due to the evolution of HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel to yield the pure 4-tert-Butylbenzophenone.

Visualization of Synthetic Workflow

Caption: Friedel-Crafts acylation workflow for 4-tert-Butylbenzophenone.

Applications in Research and Industry

While specific, large-scale industrial applications for 4-tert-Butylbenzophenone are not as widely documented as for other benzophenones, its structure makes it a valuable compound in several areas:

-

Synthetic Intermediate: Its primary role is as a building block in organic synthesis. The ketone functionality can be transformed into alcohols, alkenes, or other groups, while the aromatic rings can undergo further substitution, making it a versatile precursor for more complex molecules.

-

Photoinitiators: Benzophenone and its derivatives are well-known photoinitiators. Upon absorption of UV light, they can promote polymerization reactions, although the specific efficiency of this derivative would require experimental validation.

-

Chemical Probes: The related compound, 4-tert-butylbenzoic acid, has been used in the preparation of cellular chemical probes. This suggests that 4-tert-Butylbenzophenone could serve as a starting material for similar probes after functional group manipulation.

Safety and Handling

4-tert-Butylbenzophenone is classified as an irritant and a combustible solid. Standard laboratory safety protocols should be strictly followed.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictograms | Irritant (Xi) | |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Classified as a combustible solid. | |

| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated fume hood. |

Conclusion

4-tert-Butylbenzophenone is a well-defined chemical compound with established physical and spectroscopic properties that facilitate its unambiguous identification. Its synthesis is straightforward via the Friedel-Crafts acylation, a robust and scalable reaction. While primarily serving as a synthetic intermediate, its benzophenone core suggests potential applications in photochemistry and materials science. Proper handling and adherence to safety guidelines are essential when working with this compound. This guide provides the foundational technical knowledge required for its effective and safe use in a research and development setting.

References

-

NIST. (n.d.). 4-tert-Butyl-benzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzophenone. PubChem Compound Database. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for N-Boc protection of amines. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-tert-butylphenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). Retrieved from [Link]

-

Darroudi, M., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Effenberger, F., & Epple, G. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie. Retrieved from [Link]

-

American Chemical Society. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

NIST. (n.d.). 4-tert-Butyl-benzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Denver. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4'-isobutylacetophenone.

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]

- Pearson. (n.d.). *

physical and chemical properties of 4-tert-butylbenzophenone

An In-depth Technical Guide to 4-tert-butylbenzophenone for Researchers and Drug Development Professionals

Introduction: Understanding 4-tert-butylbenzophenone

4-tert-butylbenzophenone is an aromatic ketone that holds significant interest in various scientific fields, from organic synthesis to photochemistry and materials science. Its unique structure, featuring a benzophenone core modified with a bulky tert-butyl group, imparts specific physicochemical properties that are leveraged in numerous applications. This guide provides a comprehensive overview of 4-tert-butylbenzophenone, detailing its properties, synthesis, reactivity, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the technical knowledge required for its effective use.

Part 1: Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound begins with its fundamental identity and physical properties. These characteristics govern its behavior in different environments and are crucial for designing experiments and applications.

Chemical Identity

-

IUPAC Name : (4-tert-butylphenyl)(phenyl)methanone[1]

-

Synonyms : 4-(t-Butyl)benzophenone, Methanone, [4-(1,1-dimethylethyl)phenyl]phenyl-[1][2][3]

Molecular Structure

The structure of 4-tert-butylbenzophenone consists of a central carbonyl group linking two phenyl rings. One of these rings is substituted at the para position with a tert-butyl group.

Caption: Chemical structure of (4-tert-butylphenyl)(phenyl)methanone.

Physicochemical Data Summary

The physical properties of 4-tert-butylbenzophenone are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 38°C to 42°C | [4] |

| Boiling Point | 168°C to 170°C at 2 mmHg | [4] |

| Flash Point | 150°C (302°F) | [4][5] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and ether. Limited solubility in water. | [6] |

| Octanol/Water Partition Coefficient (LogP) | 4.9 | [1] |

Expert Insight on Solubility: The high LogP value of 4.9 indicates that 4-tert-butylbenzophenone is significantly more soluble in nonpolar, lipophilic environments (like octanol) than in water.[1] This is a direct consequence of its molecular structure. The two phenyl rings and the tert-butyl group create a large, nonpolar surface area. Following the principle of "like dissolves like," it is readily soluble in common organic solvents such as ethers, ketones, and alcohols, but poorly soluble in water.[6][7] This property is fundamental to its application in organic coatings and plastic packaging, where it needs to integrate into a non-aqueous matrix.

Part 2: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The primary techniques used for 4-tert-butylbenzophenone are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS).[8][9]

-

¹H NMR Spectroscopy : The proton NMR spectrum would characteristically show signals in the aromatic region corresponding to the protons on the two different phenyl rings. A distinct singlet peak with a large integration value would be observed in the aliphatic region, corresponding to the nine equivalent protons of the tert-butyl group.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show a signal for the carbonyl carbon, typically in the downfield region. It would also display distinct signals for the aromatic carbons and the quaternary and primary carbons of the tert-butyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretching vibration. Additional bands corresponding to aromatic C-H and C=C stretching would also be present.[3][10]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry provides the molecular ion peak, confirming the molecular weight of the compound.[3][10]

-

UV-Vis Spectroscopy : Benzophenone and its derivatives are known to absorb UV radiation, a property central to their function as photosensitizers and UV filters.[11][12]

Authoritative spectral data for 4-tert-butylbenzophenone can be accessed through the NIST Chemistry WebBook, which serves as a valuable reference for experimental validation.[3][10]

Part 3: Chemical Synthesis and Reactivity

The chemical behavior of 4-tert-butylbenzophenone is defined by the reactivity of its aromatic rings and, most importantly, its central carbonyl group.

Synthesis via Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing 4-tert-butylbenzophenone and other aryl ketones is the Friedel-Crafts acylation.[13][14][15] This reaction is a classic example of electrophilic aromatic substitution.

Causality Behind the Method: The choice of Friedel-Crafts acylation is driven by its efficiency in forming a new carbon-carbon bond between an aromatic ring and an acyl group.[13] The use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. It activates the acylating agent (benzoyl chloride) by forming a highly electrophilic acylium ion.[13][16] This powerful electrophile can then be attacked by the π-electrons of the electron-rich aromatic substrate (tert-butylbenzene). A key advantage of acylation over alkylation is that the product ketone is less reactive than the starting material, which effectively prevents polysubstitution.[13]

Caption: Mechanism of Friedel-Crafts acylation for synthesizing 4-tert-butylbenzophenone.

Self-Validating Experimental Protocol: Synthesis of 4-tert-butylbenzophenone

This protocol is designed to be self-validating through careful control of reaction conditions and monitoring of product formation.

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas byproduct). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging : To the flask, add anhydrous aluminum chloride (AlCl₃) and a suitable anhydrous solvent, such as dichloromethane or carbon tetrachloride.[14][17] Cool the mixture in an ice bath to 0-5°C.

-

Substrate Addition : In the dropping funnel, place tert-butylbenzene.[17] Add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the low temperature.

-

Acylating Agent Addition : After the substrate is added, add benzoyl chloride dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature remains below 10°C.[17] The formation of HCl gas should be observed.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir for several more hours or until TLC analysis indicates the consumption of starting materials.

-

Workup and Quenching : Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[17] This hydrolyzes the aluminum chloride complexes and separates the organic product.

-

Extraction and Purification : Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, then a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation : Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield pure 4-tert-butylbenzophenone.

Photochemical Reactivity

Benzophenones are renowned for their photochemical properties.[18] Upon absorption of UV light, 4-tert-butylbenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes highly efficient intersystem crossing to the more stable triplet state (T₁).[11][18][19]

This triplet state is a diradical and is highly reactive. In the presence of a suitable hydrogen donor (e.g., isopropyl alcohol), it can abstract a hydrogen atom to form a stabilized ketyl radical.[18][20] Two ketyl radicals can then couple to form a pinacol, in this case, a substituted benzopinacol. This photoreduction reaction is a cornerstone of organic photochemistry.[11][19][20]

Caption: Photochemical reaction pathway of 4-tert-butylbenzophenone.

Part 4: Applications in Science and Industry

The distinct properties of 4-tert-butylbenzophenone make it a valuable component in several applications.

-

Photoinitiator : In UV-curing applications such as inks, coatings, and adhesives, it acts as a photoinitiator.[18] Upon UV exposure, it generates free radicals that initiate polymerization, rapidly hardening the material.

-

UV Blocker/Stabilizer : It can be added to plastic packaging and other materials to absorb damaging UV radiation, preventing the photo-degradation of the polymer or its contents.[18] This allows for products to be packaged in clear materials without compromising their shelf life.

-

Synthetic Intermediate : The tert-butyl group can serve as a removable blocking group in organic synthesis.[21] Its steric bulk directs reactions to other positions on the aromatic ring. Subsequently, the group can be removed under specific conditions, allowing for the synthesis of ortho-substituted benzophenones that are otherwise difficult to prepare.[21]

-

Photophysical Probe : In biological research, benzophenones are used as photophysical probes to identify and map peptide-protein interactions.[18]

Part 5: Safety and Handling

As with any chemical reagent, proper handling of 4-tert-butylbenzophenone is essential for laboratory safety.

-

General Precautions : Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, or vapors.[22]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[22][23]

-

Hazards : May cause skin irritation and serious eye damage.[22][24] It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[24]

-

Storage : Store in a tightly closed container in a dry, well-ventilated place.[22] It is classified as a combustible solid.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89790, 4-tert-Butylbenzophenone. PubChem. [Link]

-

Cheméo (2024). 4-tert-Butyl-benzophenone (CAS 22679-54-5) - Chemical & Physical Properties. Cheméo. [Link]

-

Turro, N. J. (1969). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

-

University of Missouri–St. Louis. Photochemical preparation of benzopinacol. UMSL. [Link]

-

Wikipedia contributors (2024). Benzophenone. Wikipedia, The Free Encyclopedia. [Link]

-

Raut, B. (2020). Photoreduction of benzophenone. YouTube. [Link]

-

NIST (2021). 4-tert-Butyl-benzophenone. NIST Chemistry WebBook. [Link]

-

NIST (2021). 4-tert-Butyl-benzophenone. NIST Chemistry WebBook. [Link]

-

PrepChem (2024). Synthesis of 4'-tert.butylacetophenone. PrepChem.com. [Link]

-

Pastorek, S. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. [Link]

-

Fuson, R. C., & Gaertner, R. (1954). Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 595281, 4'-(tert-Butyl)propiophenone. PubChem. [Link]

-

Solubility of Things (2024). 4-tert-butylphenol. Solubility of Things. [Link]

-

Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English. [Link]

-

Loba Chemie (2016). 4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

University of California, Irvine (2014). The Friedel-Crafts Reaction. UCI. [Link]

-

Majolagbe, O. N., & Osoniyi, O. R. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

-

CPAChem (2022). Safety data sheet - 4-tert-Butylphenol. CPAChem. [Link]

-

Wikipedia contributors (2024). 4-tert-Butylphenol. Wikipedia, The Free Encyclopedia. [Link]

-

Vinati Organics (2023). Applications of PTBBA In the Chemical Industry: A Comprehensive Overview. Vinati Organics. [Link]

-

Stark, A., et al. (2013). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

-

da Silva, J. P., et al. (2014). Structural, energetic, and UV-Vis spectral analysis of UVA filter 4-tert-butyl-4'-methoxydibenzoylmethane. PubMed. [Link]

-

National Institutes of Health (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. NIH. [Link]

-

Arjunan, V., et al. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed. [Link]

-

QYResearch (2024). 4-tert-butylbenzonitrile Global Market Insights 2025, Analysis and Forecast to 2030. QYResearch. [Link]

-

University of California, Los Angeles. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. UCLA. [Link]

-

ResearchGate (2016). Proposed pathway for the metabolism of 4-tert-butylphenol by S. ... ResearchGate. [Link]

-

Neuman, R. C. (2000). 5: Organic Spectrometry. University of California, Riverside. [Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. University of Rochester. [Link]

Sources

- 1. 4-tert-Butylbenzophenone | C17H18O | CID 89790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Butyl-benzophenone (CAS 22679-54-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-tert-Butyl-benzophenone [webbook.nist.gov]

- 4. 4-tert-Butylbenzophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-tert-Butylbenzophenone, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. lehigh.edu [lehigh.edu]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. 4-tert-Butyl-benzophenone [webbook.nist.gov]

- 11. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 12. Structural, energetic, and UV-Vis spectral analysis of UVA filter 4-tert-butyl-4'-methoxydibenzoylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ocf.berkeley.edu [ocf.berkeley.edu]

- 15. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

- 18. Benzophenone - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Photochemical preparation of benzopinacol [cs.gordon.edu]

- 21. researchgate.net [researchgate.net]

- 22. lobachemie.com [lobachemie.com]

- 23. spectrumchemical.com [spectrumchemical.com]

- 24. cpachem.com [cpachem.com]

An In-Depth Technical Guide to 4-tert-Butylbenzophenone: Molecular Structure, Properties, and Analytical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzophenone is an aromatic ketone that holds significant interest in synthetic organic chemistry, polymer science, and medicinal chemistry. Structurally, it is a derivative of benzophenone, featuring a sterically bulky tert-butyl group at the para position of one of the phenyl rings. This substitution is not merely an appendage; it fundamentally influences the molecule's physicochemical properties, including its solubility, electronic characteristics, and reactivity. For drug development professionals, it serves as a versatile scaffold for building more complex molecules. For material scientists, its photochemical properties are of primary interest, where it functions as a highly effective Type II photoinitiator for inducing polymerization reactions upon exposure to UV light. This guide provides a comprehensive technical overview of its molecular structure, core properties, analytical characterization, synthesis, and key applications.

Chapter 1: Molecular Identity and Core Properties

The identity and physical characteristics of a compound are foundational to its application in any scientific endeavor. The presence of the non-polar tert-butyl group coupled with the polar carbonyl moiety gives 4-tert-Butylbenzophenone a distinct profile.

Chemical Identifiers and Formula

A consistent and accurate identification of a chemical substance is critical for research and regulatory purposes. The following table summarizes the key identifiers for 4-tert-Butylbenzophenone.

| Identifier | Value | Source(s) |

| IUPAC Name | (4-tert-butylphenyl)-phenylmethanone | [1] |

| CAS Number | 22679-54-5 | [1][2] |

| Molecular Formula | C₁₇H₁₈O | [1][2] |

| Molecular Weight | 238.32 g/mol | [1][2] |

| Synonyms | 4-(t-Butyl)benzophenone, p-tert-Butylbenzophenone | [1][3] |

Physicochemical Properties

The physical properties of 4-tert-Butylbenzophenone dictate its handling, purification, and application conditions. The bulky tert-butyl group increases its lipophilicity compared to unsubstituted benzophenone.

| Property | Value | Source(s) |

| Physical Form | Solid | [2] |

| Melting Point | 38°C to 42°C | |

| Boiling Point | 168°C to 170°C (at 2 mmHg) | |

| Flash Point | 150°C (302°F) | [4] |

| Solubility | Insoluble in water | [5] |

Structural Analysis

The molecular architecture of 4-tert-Butylbenzophenone consists of two key components: the rigid, planar benzophenone core and the bulky, tetrahedral tert-butyl group.

-

Benzophenone Core : This diaryl ketone core is the chromophore responsible for the molecule's UV absorption properties. The carbonyl group (C=O) acts as a strong electron-withdrawing group via resonance and induction, polarizing the molecule.

-

para-tert-Butyl Group : This alkyl group is electron-donating through an inductive effect. Its placement at the para position minimizes steric clash with the carbonyl group, allowing for electronic effects to be more pronounced. Its significant steric bulk can influence crystal packing and hinder intermolecular interactions at that end of the molecule, which can affect reactivity in certain contexts.

Caption: Molecular structure of 4-tert-Butylbenzophenone.

Chapter 2: Molecular Structure Elucidation - A Spectroscopic Approach

Confirming the structure and purity of 4-tert-Butylbenzophenone relies on standard analytical techniques. Understanding its expected spectroscopic fingerprint is crucial for researchers synthesizing or utilizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

Aromatic Protons (Ar-H) : Signals for the 9 aromatic protons will appear in the downfield region, typically between 7.3 and 7.8 ppm .[6] The protons on the unsubstituted phenyl ring will likely appear as complex multiplets. The protons on the substituted ring, due to symmetry, will appear as two distinct doublets (an AA'BB' system).

-

tert-Butyl Protons (-C(CH₃)₃) : The 9 equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet at approximately 1.3 ppm .[6] This strong, upfield signal is a hallmark of the tert-butyl moiety.

-

-

¹³C NMR Spectroscopy : The carbon spectrum provides a count of the unique carbon environments.

-

Carbonyl Carbon (C=O) : The ketone carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of 195 - 200 ppm .[7]

-

Aromatic Carbons (Ar-C) : The aromatic carbons will resonate in the 125 - 155 ppm region. There will be several distinct signals, including the quaternary carbon attached to the tert-butyl group, which will appear further downfield due to substitution.[7]

-

tert-Butyl Carbons : The quaternary carbon of the tert-butyl group will appear around 35 ppm , while the three equivalent methyl carbons will produce a strong signal around 31 ppm .[7][8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch : The most prominent and diagnostic peak will be the strong, sharp absorption from the carbonyl group stretch, appearing around 1650 - 1670 cm⁻¹ .[9] The conjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

C-H Aromatic Stretch : A series of medium-intensity bands will be observed just above 3000 cm⁻¹, typically in the 3030 - 3100 cm⁻¹ range.

-

C-H Aliphatic Stretch : Strong absorptions from the C-H bonds of the tert-butyl group will be seen just below 3000 cm⁻¹, in the 2850 - 2960 cm⁻¹ region.[10]

-

C=C Aromatic Bending : Multiple sharp absorptions of medium intensity will be present in the 1500 - 1600 cm⁻¹ range, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which can confirm its structure.

-

Molecular Ion (M⁺) : The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight, m/z = 238 .[1]

-

Key Fragmentation Pathways : Electron impact (EI) ionization will cause the molecular ion to fragment in predictable ways. For ketones, α-cleavage (cleavage of the bond adjacent to the carbonyl group) is a dominant pathway.[4][11]

-

Loss of a Methyl Group (m/z = 223) : A primary fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a stable tertiary carbocation. This gives a prominent peak at m/z = 223 (238 - 15).[1]

-

Benzoyl Cation (m/z = 105) : α-cleavage between the carbonyl carbon and the substituted phenyl ring results in the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺). This fragment gives a very intense peak at m/z = 105 .[1][12]

-

tert-Butylbenzoyl Cation (m/z = 161) : The alternative α-cleavage, breaking the bond to the unsubstituted ring, would form the tert-butylbenzoyl cation, giving a peak at m/z = 161 .

-

Caption: Key fragmentation pathways of 4-tert-Butylbenzophenone in Mass Spectrometry.

Chapter 3: Synthesis and Reactivity

Synthesis via Friedel-Crafts Acylation

The most direct and common method for synthesizing 4-tert-Butylbenzophenone is the Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride.[13] This electrophilic aromatic substitution reaction uses a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Field-Proven Experimental Protocol

The following protocol is a self-validating system for the synthesis of aryl ketones, adapted for this specific target.[14]

Materials & Equipment:

-

tert-Butylbenzene

-

Benzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (conc.)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask with reflux condenser and addition funnel

-

Magnetic stirrer, ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup : To a flame-dried 250-mL round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and 50 mL of anhydrous dichloromethane. Cool the mixture to 0°C in an ice/water bath.

-

Addition of Reactants : In the addition funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes. After the addition is complete, prepare a solution of tert-butylbenzene (1.05 equivalents) in 20 mL of anhydrous DCM and add it dropwise in the same manner.

-

Reaction Progression : Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup : Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated HCl. Stir until all solids have dissolved.

-

Extraction : Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an additional 30 mL of DCM.

-

Washing : Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude product can be purified by recrystallization or column chromatography to yield pure 4-tert-Butylbenzophenone.

Chapter 4: Applications in Research and Development

Type II Photoinitiator

Benzophenone and its derivatives are classic examples of Type II photoinitiators. Upon absorption of UV radiation (typically around 365 nm), the benzophenone moiety is promoted to an excited triplet state. This excited state does not cleave unimolecularly but instead abstracts a hydrogen atom from a synergist molecule (a co-initiator), often a tertiary amine. This bimolecular reaction generates two radicals: a ketyl radical from the benzophenone and an alkyl radical from the amine. The alkyl radical is typically the primary species that initiates the free-radical polymerization of monomers like acrylates. The bulky tert-butyl group can enhance solubility in organic monomer formulations.

Intermediate in Organic Synthesis

The benzophenone scaffold is prevalent in many biologically active molecules. The carbonyl group can be readily transformed into other functionalities, such as an alcohol via reduction or an alkene via a Wittig reaction. The aromatic rings can undergo further electrophilic substitution, making 4-tert-Butylbenzophenone a versatile starting material for building complex molecular architectures in drug discovery programs.

Chapter 5: Safety, Handling, and Disposal

Hazard Profile (Anticipated):

-

Skin Irritation : May cause skin irritation.

-

Eye Damage : Risk of serious eye damage.

-

Aquatic Toxicity : May be toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage : Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste. Do not empty into drains.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89790, 4-tert-Butylbenzophenone. Available: [Link]

-

Cheméo. Chemical Properties of 4-tert-Butyl-benzophenone. Available: [Link]

-

NIST Chemistry WebBook. 4-tert-Butyl-benzophenone. Available: [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available: [Link]

-

NIST Chemistry WebBook. IR Spectrum for 4-tert-Butyl-benzophenone. Available: [Link]

-

NIST Chemistry WebBook. Data for 4-tert-Butyl-benzophenone. Available: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available: [Link]

-

PubChem. 4-tert-Butylbenzophenone Summary. Available: [Link]

-

Oregon State University. 1H NMR Chemical Shifts. Available: [Link]

-

University of Wisconsin. 13C NMR Chemical Shifts. Available: [Link]

-

LibreTexts Chemistry. (2022). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available: [Link]

-

Interpretation of mass spectra. Available: [Link]

-

Doc Brown's Chemistry. mass spectrometry of organic compounds patterns of fragmentation. Available: [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available: [Link]

-

University of Wisconsin. 1H NMR Chemical Shifts. Available: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available: [Link]

-

LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available: [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available: [Link]

-

iChemical. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9. Available: [Link]

-

ChemRxiv. (2025). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Available: [Link]

-

Pearson+. The mass spectrum of tert-butylamine follows shows an intense bas.... Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-TERT-BUTYLBIPHENYL(1625-92-9) 1H NMR spectrum [chemicalbook.com]

- 3. 4-tert-Butyl-benzophenone [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ark-chem.co.jp [ark-chem.co.jp]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. whitman.edu [whitman.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to the Synthesis and Purification of 4-tert-Butylbenzophenone

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-tert-Butylbenzophenone, a compound of significant interest in photochemistry and polymer science. The methodologies detailed herein are grounded in established chemical principles, offering researchers and development professionals a robust framework for its preparation.

Introduction: The Significance of 4-tert-Butylbenzophenone

4-tert-Butylbenzophenone (C₁₇H₁₈O) is an aromatic ketone widely utilized as a Type II photoinitiator in ultraviolet (UV) curing applications for inks, coatings, and adhesives.[1] Its primary function is to absorb UV radiation and initiate a chemical reaction that leads to the polymerization, or curing, of the formulation. The presence of the tert-butyl group enhances its solubility in various organic media and influences its photochemical properties. A thorough understanding of its synthesis and purification is paramount for ensuring high-purity material, which is critical for consistent and efficient performance in its applications.

Synthesis via Friedel-Crafts Acylation: The Primary Synthetic Route

The most common and efficient method for synthesizing 4-tert-Butylbenzophenone is the Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride.[2][3] This reaction is a classic example of electrophilic aromatic substitution, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4][5]

Principle and Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of benzoyl chloride, making it a better leaving group and facilitating the formation of the resonance-stabilized acylium ion.[2][4] This powerful electrophile is then attacked by the electron-rich π-system of the tert-butylbenzene ring.[6] The tert-butyl group is an ortho-, para-directing activator, but due to significant steric hindrance at the ortho position, the acylation occurs predominantly at the para position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, 4-tert-Butylbenzophenone, and regenerating the catalyst.[2][3] A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions.[3][7]

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[8][9] Benzoyl chloride is a lachrymator and is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[7]

Materials and Equipment:

| Reagent/Equipment | Specifications |

|---|---|

| tert-Butylbenzene | Anhydrous |

| Benzoyl Chloride | Anhydrous |

| Aluminum Chloride (AlCl₃) | Anhydrous, powdered |

| Dichloromethane (DCM) | Anhydrous |

| Hydrochloric Acid (HCl) | Concentrated and dilute solutions |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | |

| Round-bottom flask | Dry |

| Addition funnel | Dry |

| Magnetic stirrer and stir bar | |

| Reflux condenser with drying tube | |

| Ice bath | |

| Separatory funnel |

| Rotary evaporator | |

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube (containing CaCl₂ or CaSO₄). Ensure all glassware is scrupulously dry to prevent deactivation of the catalyst.[9]

-

Reagent Charging: In the fume hood, charge the round-bottom flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath.[7]

-

Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the internal temperature below 10 °C. The reaction between AlCl₃ and the acyl chloride is exothermic.[9]

-

Addition of tert-Butylbenzene: Following the same procedure, add tert-butylbenzene (1.0-1.2 equivalents) dropwise to the reaction mixture over 20-40 minutes, keeping the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl. This quenches the reaction by decomposing the aluminum chloride complex.[8] b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). e. Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator to yield the crude product.

Experimental Workflow: Synthesis

Caption: Overall workflow for the synthesis of 4-tert-Butylbenzophenone.

Purification of 4-tert-Butylbenzophenone

The crude product obtained from the synthesis typically contains unreacted starting materials and side products. Recrystallization is the most effective and common method for purifying solid 4-tert-Butylbenzophenone.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[10] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[10]

Solvent Selection

The choice of solvent is critical for successful recrystallization. For 4-tert-Butylbenzophenone, a moderately polar compound, common and effective solvents include ethanol, methanol, and hexane, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[11][12]

Solvent Selection Guide:

| Solvent/System | Rationale |

|---|---|

| Ethanol | Good solubility when hot, lower solubility when cold. Relatively volatile and non-toxic. |

| Hexane | A non-polar solvent that can be effective if impurities are more polar.[13] |

| Ethanol/Water | A mixed solvent pair. The compound is dissolved in the "good" solvent (ethanol) at its boiling point, and the "bad" solvent (water) is added dropwise until the solution becomes cloudy (saturation point).[11] |

Detailed Recrystallization Protocol

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate, adding more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent.[14]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven or air-dry to remove the last traces of solvent.

Characterization and Quality Control

The identity and purity of the synthesized 4-tert-Butylbenzophenone must be confirmed through analytical techniques.

| Technique | Expected Result |

| Melting Point | A sharp melting point range close to the literature value (45-48 °C) indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and a distinct singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm). |

| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon (~196 ppm), the quaternary carbon of the tert-butyl group, and the various aromatic carbons.[1] |

| FTIR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch will be prominent around 1650-1660 cm⁻¹.[15] |

Conclusion

The Friedel-Crafts acylation provides a reliable and scalable method for the synthesis of 4-tert-Butylbenzophenone. Careful control of reaction conditions, particularly temperature and moisture, is essential for achieving a high yield of the desired product. Subsequent purification by recrystallization is a critical step to obtain a high-purity material suitable for its demanding applications in the field of polymer chemistry and UV curing. The analytical methods outlined provide a robust system for validating the final product's identity and purity, ensuring it meets the stringent requirements for its intended use.

References

- A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. (n.d.).

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab.

- Experiment 1: Friedel-Crafts Acylation. (n.d.).

- Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.).

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (n.d.). Benchchem.

- Barclay, L. R. C., & Hilchie, J. W. (n.d.). Tertiarybutylbenzenes. IV. Mechanism of Friedel-Crafts Cyclialkylations 2-Chloro-2,5-dimethylhexane with tert-Butyl Chloride. American Chemical Society.

- 4-tert-Butyl-benzophenone. (n.d.). NIST WebBook.

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube.

- 4-tert-Butylbenzophenone | C17H18O | CID 89790. (n.d.). PubChem - NIH.

- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).

- Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acyl

- Crystalliz

- How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.

- recrystalliz

- Purification by Recrystalliz

- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit.

- The Friedel-Crafts Reaction. (2014, February 27).

Sources

- 1. 4-tert-Butylbenzophenone | C17H18O | CID 89790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. cerritos.edu [cerritos.edu]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. benchchem.com [benchchem.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. websites.umich.edu [websites.umich.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. reddit.com [reddit.com]

- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 15. 4-tert-Butyl-benzophenone [webbook.nist.gov]

Spectroscopic Characterization of 4-tert-Butylbenzophenone: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-tert-Butylbenzophenone (CAS No. 22679-54-5), a key intermediate in organic synthesis and a notable photoinitiator.[1][2] Aimed at researchers, chemists, and quality control professionals, this document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details not only the spectral data but also the underlying principles and experimental considerations, offering a holistic understanding of how these techniques are synergistically employed for the unambiguous structural elucidation and characterization of this compound.

Introduction: The Molecular Profile of 4-tert-Butylbenzophenone

4-tert-Butylbenzophenone, with the molecular formula C₁₇H₁₈O, is an aromatic ketone featuring a benzoyl group attached to a benzene ring substituted with a tert-butyl group at the para position.[1][2] This substitution significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature compared to the parent benzophenone molecule. Understanding its spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its behavior in various chemical environments. This guide will dissect its signature across four primary spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and accuracy of the acquired NMR data.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of 4-tert-Butylbenzophenone is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) serve as convenient internal references.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm for both ¹H and ¹³C spectra.

-

Instrumentation: Spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans are necessary, often employing proton decoupling to simplify the spectrum and enhance signal intensity.

Caption: Workflow for NMR Data Acquisition.

¹H NMR Spectrum: Proton Environment Analysis

The ¹H NMR spectrum of 4-tert-Butylbenzophenone is characterized by distinct signals corresponding to the aromatic protons and the highly shielded protons of the tert-butyl group.

Table 1: ¹H NMR Spectral Data for 4-tert-Butylbenzophenone in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.78 - 7.72 | Multiplet | 4H | Aromatic H (ortho to C=O) |

| ~7.58 - 7.42 | Multiplet | 5H | Aromatic H (meta, para) |

| ~1.35 | Singlet | 9H | -C(CH₃)₃ |

Interpretation:

-

Aromatic Region (7.3-7.8 ppm): The protons on the two aromatic rings are deshielded due to the anisotropic effect of the ring currents and the electron-withdrawing nature of the carbonyl group. The protons ortho to the carbonyl group are typically the most deshielded. The overlapping multiplets in this region arise from the complex spin-spin coupling between the protons of the unsubstituted phenyl ring and the para-substituted ring.

-

Aliphatic Region (~1.35 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. They appear as a single, sharp peak (singlet) with a high integration value (9H).[3] Its upfield chemical shift is characteristic of shielded alkyl protons, distant from any electron-withdrawing groups.

¹³C NMR Spectrum: Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms and information about their chemical environment.

Table 2: ¹³C NMR Spectral Data and Assignments for 4-tert-Butylbenzophenone in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~196.1 | C=O (Carbonyl) | Highly deshielded due to the electronegativity of oxygen and its sp² hybridization. |

| ~156.5 | Quaternary Aromatic C (para to C=O) | Attached to the tert-butyl group; deshielded by aromatic system. |

| ~137.8 | Quaternary Aromatic C (ipso to C=O) | Carbon of the unsubstituted ring directly bonded to the carbonyl. |

| ~134.9 | Quaternary Aromatic C (ipso to C=O) | Carbon of the substituted ring directly bonded to the carbonyl. |

| ~132.0 | Aromatic CH (para to substituent) | Para CH on the unsubstituted phenyl ring. |

| ~129.8 | Aromatic CH (ortho to C=O) | Ortho CH carbons on both rings. |

| ~128.2 | Aromatic CH (meta to C=O) | Meta CH carbons on both rings. |

| ~125.2 | Aromatic CH (ortho to tert-butyl) | CH carbons adjacent to the tert-butyl group. |

| ~35.1 | Quaternary Carbon (-C (CH₃)₃) | The central carbon of the tert-butyl group. |

| ~31.1 | Methyl Carbons (-C(CH₃ )₃) | The three equivalent methyl carbons of the tert-butyl group. |

Interpretation: The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group, confirming the molecular structure. The chemical shifts are consistent with established ranges for these functional groups. The quaternary carbons (those without attached protons) often show lower intensity peaks.

Caption: Correlation of Structure with Spectral Data.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an exceptionally powerful tool for identifying the functional groups present.

Experimental Protocol: KBr Pellet Method

For solid samples like 4-tert-Butylbenzophenone, the KBr pellet technique is a common and reliable method for obtaining a high-quality transmission spectrum.

Methodology:

-

Sample Grinding: Approximately 1-2 mg of 4-tert-Butylbenzophenone is finely ground with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The resulting powder is transferred to a pellet press die. A vacuum is applied to remove trapped air, and a hydraulic press is used to apply several tons of pressure, forming a thin, transparent pellet.

-

Background Scan: A spectrum of a pure KBr pellet or the empty sample chamber is recorded as the background.

-

Sample Scan: The sample pellet is placed in the spectrometer's sample holder, and the spectrum is recorded. The background is automatically subtracted to yield the final spectrum of the compound.

IR Spectrum Analysis

The IR spectrum of 4-tert-Butylbenzophenone is dominated by a strong carbonyl stretch and characteristic absorptions from the aromatic rings and the alkyl group.[4]

Table 3: Major IR Absorption Bands for 4-tert-Butylbenzophenone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2965 | Medium | Aliphatic C-H Stretch (tert-butyl) |

| ~1660 | Strong | C=O Stretch (Aryl Ketone) |

| ~1605, ~1580 | Medium | Aromatic C=C Ring Stretch |

| ~1445 | Medium | C-H Bend (Aliphatic) |

| ~1280 | Strong | C-C Stretch / C-H Bend |

| ~930 - 690 | Strong | Aromatic C-H Out-of-Plane Bending |

Interpretation:

-

C=O Stretch (~1660 cm⁻¹): The most prominent peak in the spectrum is the strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration. Its position is characteristic of an aryl ketone, where conjugation with the aromatic rings slightly lowers the frequency compared to a simple aliphatic ketone.

-

C-H Stretches (3100-2850 cm⁻¹): The spectrum shows distinct C-H stretching bands. Those above 3000 cm⁻¹ are characteristic of sp²-hybridized carbons in the aromatic rings. The bands below 3000 cm⁻¹, particularly around 2965 cm⁻¹, are due to the sp³-hybridized carbons of the tert-butyl group.

-

Aromatic C=C Stretches (~1605, 1580 cm⁻¹): These absorptions, often appearing as a pair of peaks, are diagnostic for the presence of an aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like 4-tert-Butylbenzophenone exhibit characteristic absorptions in the UV region.

Experimental Protocol: Solution-Phase UV-Vis

Methodology:

-

Solvent Selection: A UV-grade solvent that does not absorb in the region of interest is chosen. Ethanol and cyclohexane are common choices, representing polar and non-polar environments, respectively.

-

Solution Preparation: A dilute stock solution of 4-tert-Butylbenzophenone is prepared. This is further diluted to an appropriate concentration (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.5 AU).

-

Measurement: A quartz cuvette is filled with the pure solvent to record a baseline (blank). The cuvette is then filled with the sample solution, and the absorption spectrum is recorded, typically from 200 to 400 nm.

UV-Vis Spectrum Analysis

4-tert-Butylbenzophenone displays two main absorption bands characteristic of benzophenone-type structures.

Table 4: Typical UV-Vis Absorption Maxima (λₘₐₓ) for 4-tert-Butylbenzophenone

| Solvent | λₘₐₓ for π → π* (nm) | λₘₐₓ for n → π* (nm) |

| Ethanol | ~255 | ~335 |

| Cyclohexane | ~250 | ~345 |

Interpretation:

-

π → π Transition (~250-255 nm):* This is a high-intensity (large molar absorptivity, ε) absorption band arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. This transition shows a slight red-shift (bathochromic shift) in polar solvents like ethanol compared to non-polar solvents like cyclohexane.[5]

-

n → π Transition (~335-345 nm):* This is a lower-intensity (small ε) absorption band corresponding to the promotion of a non-bonding (n) electron from the carbonyl oxygen to a π* antibonding orbital. This transition exhibits a characteristic blue-shift (hypsochromic shift) in polar solvents. This is because the polar solvent molecules can stabilize the non-bonding orbital, increasing the energy gap for the transition.

Conclusion

The collective application of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of 4-tert-Butylbenzophenone. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environments of the carbon-hydrogen framework. FT-IR spectroscopy validates the presence of key functional groups, notably the aryl ketone and the aliphatic tert-butyl group. Finally, UV-Vis spectroscopy elucidates the electronic transitions within the conjugated system. Together, these datasets form a unique spectroscopic fingerprint that is essential for confirming the identity, purity, and structural integrity of this important chemical compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89790, 4-tert-Butylbenzophenone. [Link]

-

National Institute of Standards and Technology. 4-tert-Butyl-benzophenone in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

NIST. Gas Phase Infrared Spectrum of 4-tert-Butyl-benzophenone. [Link]

-

Amin, H. I. M., et al. (a) UV/Vis spectra of 4‐4‐MPTB molecule in ethanol. (b) UV/Vis spectra... ResearchGate. [Link]

Sources

Foreword: The Enduring Relevance of a Workhorse Photosensitizer

An In-Depth Technical Guide to the Photochemical Properties of 4-tert-Butylbenzophenone

In the vast landscape of photochemistry, few molecules have achieved the ubiquitous status of benzophenone and its derivatives. Among these, 4-tert-Butylbenzophenone emerges as a compound of significant interest, offering a nuanced modulation of the parent molecule's properties. The introduction of the bulky tert-butyl group at the para position subtly alters its electronic and steric characteristics, influencing its solubility, crystal packing, and interaction with other molecules, without fundamentally changing the core photochemical machinery that makes the benzophenone scaffold so powerful.

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of 4-tert-Butylbenzophenone's photochemical behavior. We will move beyond a simple recitation of facts, delving into the causality behind its properties and the practical methodologies used to investigate them. Our focus is on building a self-validating framework of knowledge, grounded in authoritative references and practical experimental insights.

Section 1: Molecular Identity and Spectroscopic Foundations

4-tert-Butylbenzophenone, with the chemical formula C₁₇H₁₈O, is an aromatic ketone that serves as a quintessential model system in photochemistry.[1][2] Its utility stems from the highly efficient population of its triplet excited state upon photoexcitation.

Synthesis and Purification

The synthesis of 4-tert-Butylbenzophenone can be achieved through various established organic chemistry routes, most commonly via a Friedel-Crafts acylation. One common method involves the reaction of benzoic acid chloride with n-butyl benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[3] Another approach involves the acylation of tert-butylbenzene.[4] For high-purity applications, such as quantitative photochemical studies, recrystallization from a suitable solvent system (e.g., ethanol/water) is imperative to remove unreacted starting materials and byproducts that could interfere with spectroscopic measurements.

Electronic Absorption (UV-Vis Spectroscopy)